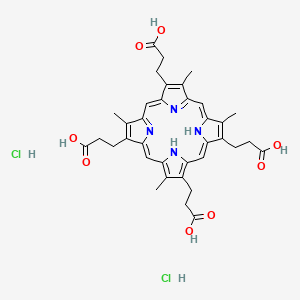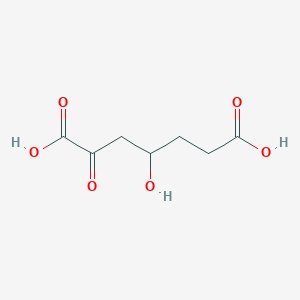![molecular formula C20H21NO6 B1203075 N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide CAS No. 57866-21-4](/img/structure/B1203075.png)
N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide is a natural product found in Colchicum bivonae with data available.
Aplicaciones Científicas De Investigación
Stability and Degradation
Thiocolchicoside (TCC), a compound structurally similar to the chemical of interest, was studied for its stability and degradation under various conditions. The study revealed that TCC is stable under certain stress conditions but undergoes degradation under acidic, basic, and oxidative environments. Five degradation products were identified and their structures were confirmed through synthesis and comprehensive analysis, leading to a better understanding of TCC's stability and degradation pathways (Del Grosso Erika, A. Silvio, & Grosa Giorgio, 2012).
Synthesis and Properties of Regioisomers
Research on the synthesis of novel regioisomers of colchicine, which is structurally related to the compound , led to the creation of pseudocolchicine and neocolchicine. These compounds were obtained through specific reactions and their properties were studied, contributing to a comprehensive understanding of the electronic spectral behavior of colchicinoids (M. Cavazza, M. Zandomeneghi, & F. Pietra, 2002).
Synthesis and Biological Evaluation
A detailed synthesis process of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides was documented, highlighting the synthesis route, characterization, and biological evaluation of the compounds. This study provides insights into the synthesis techniques and the potential biological activities of such complex compounds (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Antimicrobial and Anti-Inflammatory Activities
The synthesis and antimicrobial evaluation of novel compounds, such as 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, showcase the potential antimicrobial applications. These studies not only cover the synthesis and structural elucidation of these compounds but also provide insights into their biological activities, opening doors to potential therapeutic applications (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).
Propiedades
Número CAS |
57866-21-4 |
|---|---|
Nombre del producto |
N-(2,3-Dihydroxy-1,10-dimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide |
Fórmula molecular |
C20H21NO6 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
N-(2,3-dihydroxy-1,10-dimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C20H21NO6/c1-10(22)21-14-6-4-11-8-16(24)19(25)20(27-3)18(11)12-5-7-17(26-2)15(23)9-13(12)14/h5,7-9,14,24-25H,4,6H2,1-3H3,(H,21,22) |
Clave InChI |
DEIXKZGDCOFYAR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)O |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)O |
Otros números CAS |
57866-21-4 |
Sinónimos |
2,3-didemethyl-colchicine 2,3-didemethylcolchicine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1202993.png)









![N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide](/img/structure/B1203008.png)

